molecular formula C10H11NO B2502208 2-Methoxy-3-methylphenylacetonitrile CAS No. 1261646-24-5

2-Methoxy-3-methylphenylacetonitrile

Cat. No.: B2502208
CAS No.: 1261646-24-5
M. Wt: 161.204
InChI Key: JQMBCVRXFWSSSW-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylphenylacetonitrile is a phenylacetonitrile derivative featuring a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 3-position of the benzene ring, with an acetonitrile (-CH₂CN) side chain. Similar compounds, such as 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile, are valued for their ability to introduce functional groups into complex molecules, suggesting analogous applications for the target compound . Syntheses of related nitriles often involve optimizing reaction conditions using modern physicochemical methods, as seen in triazole-containing analogs .

Properties

IUPAC Name

2-(2-methoxy-3-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-4-3-5-9(6-7-11)10(8)12-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMBCVRXFWSSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methylphenylacetonitrile can be achieved through various methods. One common approach involves the reaction of 2-methoxy-3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent . The reaction conditions typically include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methylphenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy and methyl groups on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-Methoxy-3-methylphenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, although it is not currently used in any approved drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

like other nitriles, it may interact with biological molecules through its nitrile group, potentially inhibiting enzymes or binding to receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • 3-Methoxyphenylacetonitrile : Lacks the 3-methyl group but shares the methoxy and nitrile functionalities.
  • 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile : Substitutes the methyl group with a trifluoromethyl (-CF₃) group at the 3-position, enhancing electronegativity and reactivity .
  • 2-(2-Benzimidazoyl)-3-methoxyphenylacetonitrile : Incorporates a benzimidazole ring, altering electronic properties and biological activity .
  • α-(2-Pyridyl)-2,5-Dimethoxyphenylacetonitrile : Features a pyridyl substituent and dual methoxy groups, influencing solubility and coordination chemistry .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Analytical Data (C/H/N %)
2-Methoxy-3-methylphenylacetonitrile* C₁₀H₁₁NO 161.21 2-OCH₃, 3-CH₃, -CH₂CN Not reported in evidence
3-Methoxyphenylacetonitrile C₉H₉NO 147.18 3-OCH₃, -CH₂CN Not reported
4-Methoxy-3-(trifluoromethyl)phenylacetonitrile C₁₀H₈F₃NO 215.17 4-OCH₃, 3-CF₃, -CH₂CN Not reported
2-(2-Benzimidazoyl)-3-methoxyphenylacetonitrile C₁₆H₁₃N₃O 263.30 2-benzimidazole, 3-OCH₃, -CH₂CN Calcd: C 72.9, H 4.98, N 15.96
α-(2-Pyridyl)-2,5-Dimethoxyphenylacetonitrile C₁₅H₁₄N₂O₂ 254.29 2-pyridyl, 2,5-OCH₃, -CH₂CN Calcd: C 70.85, H 5.55, N 11.11

*Calculated based on structural inference.

Biological Activity

2-Methoxy-3-methylphenylacetonitrile (CAS No. 1261646-24-5) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its methoxy and methyl substitutions on the phenyl ring, which influence its chemical reactivity and biological interactions. The presence of the acetonitrile functional group contributes to its polar nature, potentially affecting its solubility and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can alter the biochemical processes within cells, leading to various physiological effects.
  • Receptor Modulation : It is hypothesized that this compound may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

In another study focusing on inflammatory responses, this compound was tested in vitro on human macrophages. The compound demonstrated the ability to reduce pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Case Study on Antimicrobial Activity : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with the compound showed a significant reduction in infection severity compared to those receiving standard treatment.
  • Case Study on Neurological Effects : A preclinical study investigated the effects of this compound on animal models of neuroinflammation. Results indicated a decrease in neuroinflammatory markers, supporting its potential use in neuroprotective therapies.

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